3-Bromo-5-propan-2-ylbenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

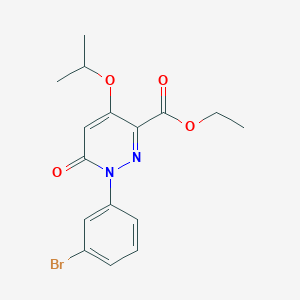

3-Bromo-5-propan-2-ylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 2551120-42-2 . It has a molecular weight of 297.6 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrClO2S/c1-6(2)7-3-8(10)5-9(4-7)14(11,12)13/h3-6H,1-2H3 . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Catalytic Arylation : The utility of (poly)halo-substituted benzenesulfonyl chlorides, closely related to the compound , has been investigated in Pd-catalyzed desulfitative arylation. These compounds effectively undergo arylation reactions without cleavage of the C–Br bonds, allowing for further transformations. This demonstrates the potential of such chemicals in facilitating regioselective and efficient synthesis of arylated heteroarenes, expanding the toolkit available for organic synthesis and drug discovery Skhiri et al., 2015.

Quantum Chemical Studies : Research into the quantum chemistry of compounds derived from benzenesulfonyl chloride and sodium bromide provides insights into their molecular structure, reactivity, and potential applications in material science. This includes the investigation of molecular configurations and the activity of bonds, which could have implications for designing new materials and understanding chemical reactivity at a quantum level Peng Yong-l, 2014.

Enzyme Inhibition Studies : The synthesis and evaluation of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, derived from benzenesulfonyl chloride, for enzyme inhibition potential underline the relevance of such compounds in medicinal chemistry. These studies demonstrate the role of sulfonamides as potential therapeutic agents, showing significant inhibitory activity against specific enzymes. This opens up avenues for the development of new drugs based on modifying the chemical structure of benzenesulfonyl chloride derivatives Riaz, 2020.

Advanced Oxidation Processes : The interaction of chloride ions with advanced oxidation processes in water treatment technologies highlights the environmental applications of halogenated compounds. This research is crucial for understanding how such chemicals can be used or mitigated in processes aimed at water purification and the degradation of pollutants Yuan et al., 2011.

Propiedades

IUPAC Name |

3-bromo-5-propan-2-ylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2S/c1-6(2)7-3-8(10)5-9(4-7)14(11,12)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUNTQRPQXKSDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2823680.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate](/img/structure/B2823681.png)

![(E)-N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2823682.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2823685.png)